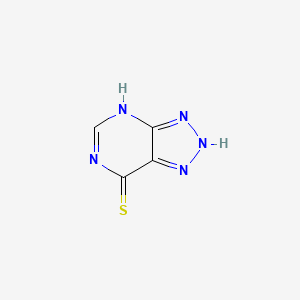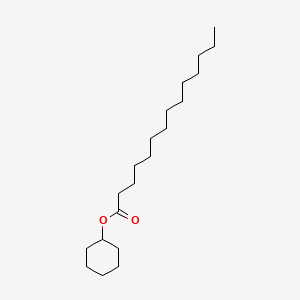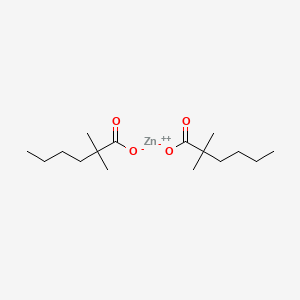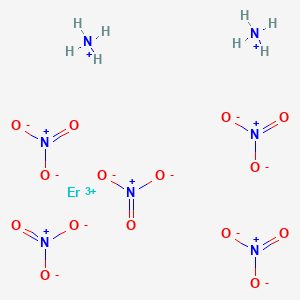
Diammonium erbium pentanitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium erbium pentanitrate is a chemical compound with the molecular formula ErH8N7O15. It consists of erbium, a rare earth element, coordinated with five nitrate groups and two ammonium ions. This compound is known for its unique luminescent and magnetic properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diammonium erbium pentanitrate can be synthesized through the reaction of erbium nitrate with ammonium nitrate in an aqueous solution. The reaction typically involves dissolving erbium nitrate in water, followed by the gradual addition of ammonium nitrate under controlled temperature and pH conditions. The resulting solution is then evaporated to obtain the crystalline form of this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction parameters to ensure high purity and yield. The use of automated systems for mixing, temperature control, and crystallization is common in industrial settings to achieve consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Diammonium erbium pentanitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state compounds.
Substitution: The nitrate groups in the compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Ligands such as phosphates or sulfates can be introduced under controlled conditions to replace nitrate groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield erbium oxides, while reduction can produce erbium hydrides. Substitution reactions result in various erbium-ligand complexes.
Applications De Recherche Scientifique
Diammonium erbium pentanitrate has several scientific research applications:
Chemistry: It is used in the study of coordination chemistry and the synthesis of new erbium-based compounds.
Biology: The compound’s luminescent properties make it useful in bioimaging and as a fluorescent marker.
Medicine: Research is ongoing into its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: this compound is explored for its applications in materials science, particularly in the development of advanced luminescent materials and magnetic devices.
Mécanisme D'action
The mechanism by which diammonium erbium pentanitrate exerts its effects involves its interaction with molecular targets and pathways. The erbium ion in the compound can interact with various biological molecules, leading to changes in their luminescent and magnetic properties. The nitrate groups play a role in stabilizing the compound and facilitating its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diammonium dysprosium pentanitrate: Similar in structure but contains dysprosium instead of erbium.
Diammonium terbium pentanitrate: Contains terbium and exhibits different luminescent properties.
Diammonium europium pentanitrate: Known for its strong luminescence, used in different applications.
Uniqueness
Diammonium erbium pentanitrate is unique due to its specific luminescent and magnetic properties, which differ from those of other rare earth pentanitrate compounds. Its applications in bioimaging and materials science highlight its versatility and potential for innovation in various fields.
Propriétés
Numéro CAS |
93918-72-0 |
|---|---|
Formule moléculaire |
ErH8N7O15 |
Poids moléculaire |
513.36 g/mol |
Nom IUPAC |
diazanium;erbium(3+);pentanitrate |
InChI |
InChI=1S/Er.5NO3.2H3N/c;5*2-1(3)4;;/h;;;;;;2*1H3/q+3;5*-1;;/p+2 |
Clé InChI |
JRUWSNIXLPCQJU-UHFFFAOYSA-P |
SMILES canonique |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Er+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


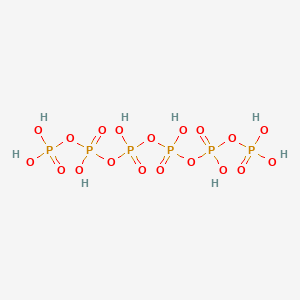
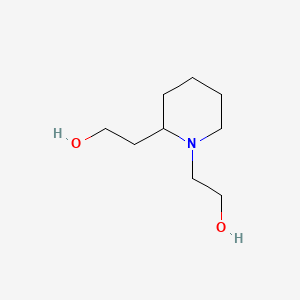

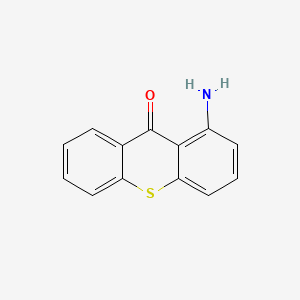
![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
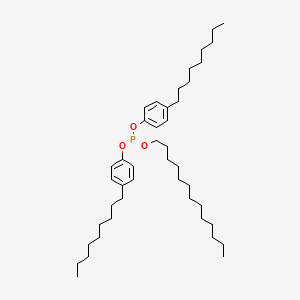
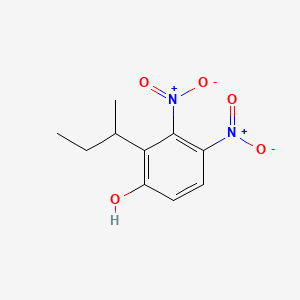

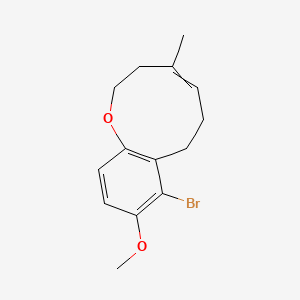

![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
